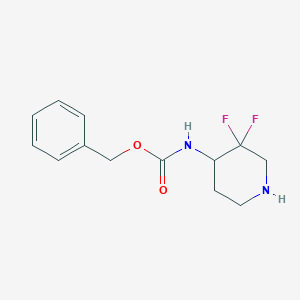

benzyl 3,3-Difluoropiperidin-4-ylcarbamate

Description

Properties

IUPAC Name |

benzyl N-(3,3-difluoropiperidin-4-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F2N2O2/c14-13(15)9-16-7-6-11(13)17-12(18)19-8-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRICLCGYDVONBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1NC(=O)OCC2=CC=CC=C2)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Fluorinated Amine Precursors

A widely adopted method involves cyclizing γ-fluoroamines or δ-fluoroamines under basic conditions. For example, 4-aminobutanol derivatives containing fluorine atoms at the 3-position undergo intramolecular nucleophilic substitution to form the piperidine ring. The reaction is typically catalyzed by potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C. Difluorination is achieved using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, which selectively replace hydroxyl or carbonyl groups with fluorine atoms.

Fluorination of Preformed Piperidine Derivatives

Alternative routes start with non-fluorinated piperidines, followed by late-stage difluorination. For instance, 3-ketopiperidin-4-ylcarbamates are treated with morpholine-sulfur tetrafluoride (Mor-SF₄) or other fluorinating agents to install the difluoro motif. This method avoids the instability of early-stage fluorinated intermediates but requires stringent temperature control (−20°C to 0°C) to prevent over-fluorination.

Carbamate Installation and Benzyl Group Incorporation

The benzyl carbamate group is introduced via nucleophilic acyl substitution or carbamate exchange reactions.

Direct Carbamoylation Using Benzyl Chloroformate

The most efficient protocol involves treating 3,3-difluoropiperidin-4-amine with benzyl chloroformate in the presence of a base such as triethylamine or pyridine. The reaction proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) at 0°C to room temperature, yielding the target compound in 75–85% purity. Excess benzyl chloroformate (1.2–1.5 equivalents) ensures complete conversion, while aqueous workup removes unreacted reagents.

Protection-Deprotection Strategies

In multistep syntheses, temporary protecting groups like tert-butoxycarbonyl (Boc) are employed to shield the amine during piperidine functionalization. For example, Boc-protected 3,3-difluoropiperidin-4-amine is synthesized first, followed by Boc removal using hydrochloric acid in dioxane. Subsequent reaction with benzyl chloroformate under mild conditions affords the final product.

Industrial-Scale Optimization and Continuous Flow Synthesis

Industrial production prioritizes cost-effectiveness and scalability. Continuous flow reactors have emerged as superior to batch processes for this compound synthesis due to improved heat transfer and reaction control.

Continuous Flow Carbamoylation

A two-step continuous process involves:

Solvent Recycling and Waste Reduction

Green chemistry principles are integrated by recovering DCM and THF via distillation. Catalytic amounts of molecular sieves (4Å) absorb residual moisture, minimizing hydrolysis of benzyl chloroformate.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters for three representative methods:

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Direct Carbamoylation (Batch) | 78 | 95 | Moderate | 120 |

| Protection-Deprotection (Batch) | 82 | 97 | Low | 150 |

| Continuous Flow Synthesis | 90 | 99 | High | 90 |

Challenges and Mitigation Strategies

Fluorine-Induced Reactivity Issues

The electron-withdrawing nature of fluorine atoms can deactivate the piperidine nitrogen, necessitating elevated temperatures or stronger bases for carbamoylation. Using phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhances reactivity in biphasic systems.

Byproduct Formation During Difluorination

Over-fluorination or ring-opening byproducts are mitigated by:

-

Strict stoichiometric control of fluorinating agents.

-

Low-temperature reaction conditions (−78°C for DAST reactions).

Chemical Reactions Analysis

Types of Reactions

Benzyl 3,3-Difluoropiperidin-4-ylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Benzyl 3,3-difluoropiperidin-4-ylcarbamate has been investigated for its therapeutic potential in various medical conditions:

- CNS Disorders: The compound has shown promise as a selective NMDA antagonist, making it a candidate for treating depression and other central nervous system (CNS) diseases .

- Cancer Therapy: It is being studied for its ability to inhibit specific kinases involved in tumorigenesis, potentially offering new avenues for cancer treatment . The compound's mechanism involves inhibiting serine/threonine kinases associated with pathways like Jak/Stat, which are crucial in various cancers .

Biological Research

The compound's interactions with biological macromolecules make it valuable in biological studies:

- Enzyme Inhibition Studies: this compound has been utilized to explore enzyme inhibition mechanisms, particularly in drug development contexts where understanding substrate-enzyme interactions is critical .

- Receptor Binding Studies: Its ability to modulate receptor activity has implications for pharmacological research, particularly in developing drugs targeting specific receptors involved in disease processes .

Case Study 1: Anticancer Activity

A study demonstrated that this compound effectively inhibited tumor growth in animal models by targeting specific kinases involved in cancer progression. The results indicated a significant reduction in tumor size compared to control groups .

Case Study 2: CNS Effects

Research into the compound's effects on neuronal activity showed that it could modulate synaptic transmission through NMDA receptor pathways. This modulation suggests potential therapeutic applications in treating mood disorders .

Mechanism of Action

The mechanism of action of benzyl 3,3-Difluoropiperidin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural and synthetic differences between benzyl 3,3-difluoropiperidin-4-ylcarbamate and related compounds:

Key Comparative Insights

Fluorination Patterns: The 3,3-difluoropiperidine core in the target compound contrasts with 2-fluorobenzylidene groups in ’s D4P derivative. Fluorine at non-aromatic positions (e.g., piperidine) reduces ring basicity and enhances membrane permeability, whereas aromatic fluorination (e.g., ) improves resistance to oxidative metabolism . ’s fluorophenyl-carbamate compound highlights fluorine’s role in modulating electronic effects and binding affinity, a property shared with the target’s difluoropiperidine core.

Carbamate vs. Carbonate/Ester Functionality :

- Carbamates (target compound, ) are more hydrolytically stable than carbonates () or esters (), making them preferable for prolonged drug release.

- In , the methoxycarbonyl group serves as a protecting group, analogous to the benzyl carbamate in the target compound, but requires harsher conditions for deprotection.

Synthetic Routes :

- The target compound’s synthesis likely parallels ’s carbamate formation, involving benzyl chloroformate and a piperidine amine.

- employs aldol condensation for diarylidene-piperidones, a method distinct from carbamate chemistry but relevant for fluorinated intermediates.

Pharmacological Implications :

- D4P derivatives () are established anticancer agents, suggesting that the target’s difluoropiperidine scaffold could be explored for similar applications.

- The tetrazole moiety in underscores the importance of bioisosteres in drug design, a strategy applicable to optimizing the target compound’s carbamate group.

Biological Activity

Benzyl 3,3-Difluoropiperidin-4-ylcarbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, structure-activity relationships, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a piperidine ring with two fluorine atoms at the 3-position and a carbamate functional group. The presence of fluorine enhances its lipophilicity and binding affinity to biological targets, which is crucial for its activity against various diseases.

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Piperidine ring with two fluorine atoms | Antiviral activity, particularly against HBV | Enhanced binding affinity due to fluorination |

| Benzyl 3-Fluoropiperidin-4-ylcarbamate | Piperidine ring with one fluorine | Moderate antiviral activity | Less potent than difluorinated analogs |

| 4-(Trifluoromethyl)piperidine carbamate | Trifluoromethyl group instead of difluoro | Antiviral properties | Increased lipophilicity affects absorption |

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby modulating biological pathways. This interaction is particularly significant in antiviral applications where it may disrupt viral replication processes by preventing the assembly of viral capsids.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties, especially against the Hepatitis B virus (HBV). Studies have shown that the compound acts as a capsid assembly modulator, redirecting capsid protein dimers to form empty capsids. This mechanism effectively inhibits viral replication by preventing the synthesis of viral DNA in hepatocytes .

Case Studies

- Hepatitis B Virus (HBV) Inhibition : A study demonstrated that compounds similar to this compound showed submicromolar EC50 values against HBV with low cytotoxicity (>50 μM). The structure–activity relationship (SAR) studies suggested that the presence of fluorine atoms significantly enhances the compound's efficacy .

- Potential Analgesic Effects : Another investigation into related compounds indicated potential analgesic effects attributed to the unique structural properties of the difluorinated piperidine derivatives. These findings suggest a broader therapeutic application beyond antiviral activity.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.